molecular formula C9H10ClNO4S B2968927 [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid CAS No. 363177-78-0

[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid

Cat. No.: B2968927
CAS No.: 363177-78-0
M. Wt: 263.69
InChI Key: XBNWUTUHUALYHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid typically involves the reaction of 3-chloroaniline with methylsulfonyl chloride to form the intermediate [(3-chlorophenyl)(methylsulfonyl)amino]benzene. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, disrupt cellular processes, and modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWUTUHUALYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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